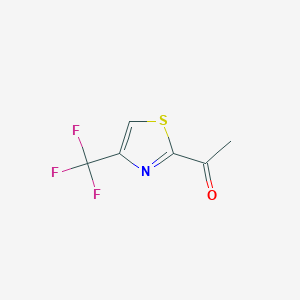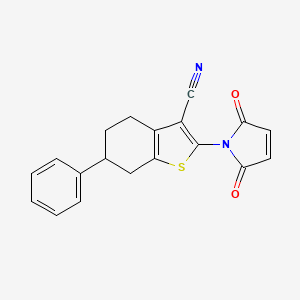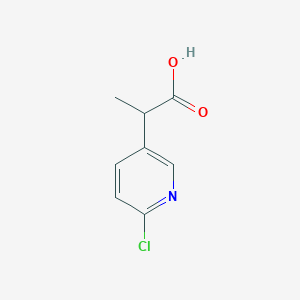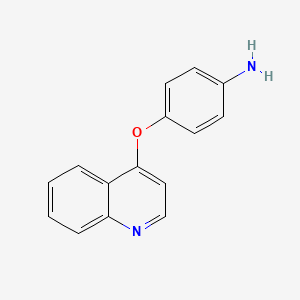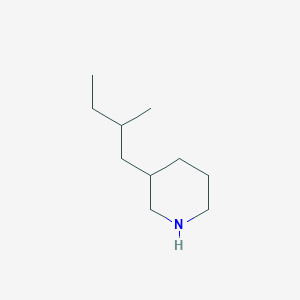
3-(2-メチルブチル)ピペリジン
概要
説明
3-(2-Methylbutyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound 3-(2-Methylbutyl)piperidine is characterized by a piperidine ring substituted with a 2-methylbutyl group at the third position.
科学的研究の応用
3-(2-Methylbutyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: Piperidine derivatives, including 3-(2-Methylbutyl)piperidine, are investigated for their potential therapeutic properties, such as analgesic, anti-inflammatory, and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
3-(2-Methylbutyl)piperidine, a derivative of piperidine, is known to interact with various targets in the body. Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .
Mode of Action
Piperidine derivatives have been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression . They are also known to induce apoptosis, a process of programmed cell death .
Biochemical Pathways
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play a significant role in cell proliferation, survival, and apoptosis.
Result of Action
Piperidine derivatives have shown anticancer potential when used against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They have been reported to exhibit several anticancer properties, including inhibition of cellular proliferation and migration, arrest of cell cycle, and induction of cancer cell death .
Action Environment
The action, efficacy, and stability of 3-(2-Methylbutyl)piperidine can be influenced by various environmental factors. For instance, piperidine is known to be toxic on skin contact and inhalation, and its use is controlled due to its potential use in the making of illicit drugs
生化学分析
Biochemical Properties
3-(2-Methylbutyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of 3-(2-Methylbutyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 3-(2-Methylbutyl)piperidine may interact with other biomolecules such as transport proteins and receptors, influencing their function and stability.
Cellular Effects
The effects of 3-(2-Methylbutyl)piperidine on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(2-Methylbutyl)piperidine can modulate the activity of signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses and cell survival . These interactions can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(2-Methylbutyl)piperidine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-(2-Methylbutyl)piperidine to specific biomolecules, leading to changes in their conformation and activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, affecting the metabolism of other compounds . Additionally, 3-(2-Methylbutyl)piperidine may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methylbutyl)piperidine can change over time. Studies have shown that the stability and degradation of 3-(2-Methylbutyl)piperidine can impact its long-term effects on cellular function . For instance, prolonged exposure to 3-(2-Methylbutyl)piperidine may lead to changes in cellular metabolism and gene expression, which can have lasting effects on cell viability and function.
Dosage Effects in Animal Models
The effects of 3-(2-Methylbutyl)piperidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, 3-(2-Methylbutyl)piperidine can induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-(2-Methylbutyl)piperidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include the oxidation and reduction of 3-(2-Methylbutyl)piperidine, leading to the formation of metabolites that can further interact with other biomolecules. The involvement of specific enzymes and cofactors in these pathways can influence the overall metabolic flux and levels of metabolites.
Transport and Distribution
The transport and distribution of 3-(2-Methylbutyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of 3-(2-Methylbutyl)piperidine in different cellular compartments. For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles.
Subcellular Localization
The subcellular localization of 3-(2-Methylbutyl)piperidine is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide 3-(2-Methylbutyl)piperidine to its site of action. The subcellular distribution of 3-(2-Methylbutyl)piperidine can influence its interactions with other biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbutyl)piperidine typically involves the alkylation of piperidine with 2-methylbutyl halides under basic conditions. One common method is the reaction of piperidine with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 3-(2-Methylbutyl)piperidine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Methylbutyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(2-methylbutyl)piperidine: This compound is similar in structure but has an ethyl group at the nitrogen atom instead of a hydrogen atom.
Piperidine: The parent compound without any substituents.
2-Methylpiperidine: A piperidine derivative with a methyl group at the second position.
Uniqueness
3-(2-Methylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutyl group at the third position of the piperidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(2-methylbutyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-9(2)7-10-5-4-6-11-8-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLJWPBJOMNYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310563 | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-34-0 | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological role of 3-(2-Methylbutyl)piperidine for Stenus beetles?
A: Research suggests that 3-(2-Methylbutyl)piperidine, along with other compounds like 1,8-cineole, isopiperitenol, and 6-Me-5-hepten-2-one, likely plays a defensive role for Stenus beetles. These compounds, secreted from their pygidial glands, may deter small predators and microorganisms. Furthermore, stenusine exhibits surface tension-reducing properties, enabling the beetles to move rapidly across water surfaces. []
Q2: How is 3-(2-Methylbutyl)piperidine synthesized in the laboratory?
A: Chemists have successfully synthesized 3-(2-Methylbutyl)piperidine in a six-step process starting with acetaldehyde. [] This synthesis involves a series of alkylations, hydrolyzation, and cyclization reactions, resulting in a 21% overall yield. The synthesis of a 1-tert-butyl analogue of stenusine has also been achieved using a similar methodology. []
Q3: What analytical techniques are used to identify and characterize 3-(2-Methylbutyl)piperidine?
A: Gas chromatography and mass spectrometry are the primary analytical methods employed to identify and characterize 3-(2-Methylbutyl)piperidine from the pygidial gland secretions of Stenus beetles. [] These techniques allow for the separation, detection, and structural elucidation of the compound based on its mass-to-charge ratio and fragmentation pattern.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


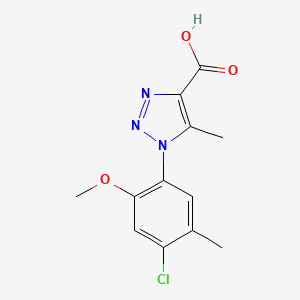

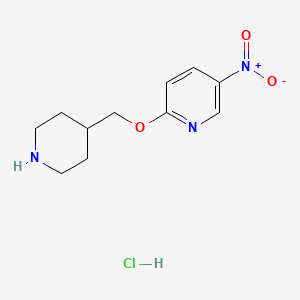
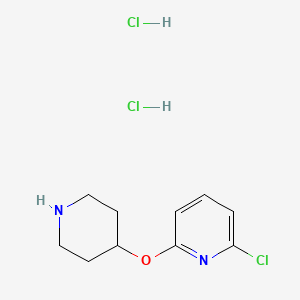

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)

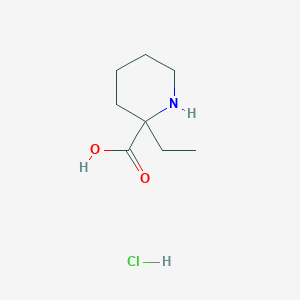
![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)
![9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE](/img/structure/B1452308.png)
